Dimethyltin dibromide

Catalog No.
S1905935
CAS No.
2767-47-7
M.F
C2H6Br2Sn
M. Wt
308.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyltin dibromide

CAS Number

2767-47-7

Product Name

Dimethyltin dibromide

IUPAC Name

dibromo(dimethyl)stannane

Molecular Formula

C2H6Br2Sn

Molecular Weight

308.59 g/mol

InChI

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

DOHQOGRRQASQAR-UHFFFAOYSA-L

SMILES

C[Sn](C)(Br)Br

Canonical SMILES

C[Sn](C)(Br)Br
  • Neuroscience Research: Due to its ability to inhibit certain enzymes in the nervous system, dimethyltin dibromide has been used in some historical studies to investigate nerve function. However, these studies were limited due to the compound's high toxicity and the availability of safer alternatives [].
  • Organic Synthesis: In very specific circumstances, dimethyltin dibromide can act as a methylating agent in organic synthesis. This means it can transfer a methyl group (CH3) to another molecule. However, due to the existence of safer and more efficient methylating agents, this use is uncommon [].
  • Model Compound for Organotin Toxicity: Because of its well-documented toxic effects, dimethyltin dibromide is sometimes used as a model compound to study the mechanisms by which organotin compounds can cause harm in living organisms []. This research can help in the development of safer organotin-based materials.

Dimethyltin dibromide, also known as dibromodimethylstannane, is a colorless to pale yellow liquid that is soluble in organic solvents. It is classified as a tin compound and is used in the synthesis of other organotin compounds. The compound's structure features two methyl groups attached to a tin atom, which is also bonded to two bromine atoms, making it a diorganotin compound. Its chemical properties allow it to participate in various reactions, particularly in organometallic chemistry .

  • Formation of Organotin Complexes: It can react with various ligands to form complexes, such as with 1,4-dithiane at elevated temperatures .
  • Dehalogenation Reactions: It can participate in reactions that involve the substitution of bromine atoms, allowing for the formation of different organotin derivatives.
  • Reactivity with Sulfides: Dimethyltin dibromide can interact with sulfides, leading to the formation of new tin-sulfur compounds .

Dimethyltin dibromide can be synthesized through various methods:

  • Direct Halogenation: One common method involves the reaction of dimethyltin dichloride with bromine or hydrogen bromide.
  • Reactions with Organotin Precursors: It can also be produced by reacting dimethyltin sulfide with 1,2-dibromoethane at high temperatures .

These methods allow for the efficient production of dimethyltin dibromide for industrial and research applications.

Dimethyltin dibromide has several applications:

  • Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions, particularly in polymerization processes.
  • Intermediate in Organotin Chemistry: The compound is used as an intermediate for synthesizing other organotin compounds, which have applications in agriculture and materials science.
  • Research Tool: It is employed in proteomics research for studying protein interactions and modifications .

Studies on the interactions of dimethyltin dibromide with other chemicals reveal its potential reactivity and versatility. For example, it has been shown to interact with sulfur-containing compounds, leading to the formation of new tin complexes. Understanding these interactions is crucial for predicting its behavior in various chemical environments and applications .

Dimethyltin dibromide shares similarities with other organotin compounds but has unique characteristics due to its specific structure and reactivity. Below are some similar compounds:

Compound NameMolecular FormulaKey Features
Dimethyltin dichlorideC2H6Cl2SnContains chlorine instead of bromine
TrimethylstannaneC3H9SnContains three methyl groups; different reactivity
Butyltin trichlorideC4H9Cl3SnContains butyl group; used in biocides

Dimethyltin dibromide's unique combination of two methyl groups and two bromine atoms gives it distinct properties compared to these similar compounds, particularly regarding its reactivity and applications in synthesis.

The direct synthesis approach represents one of the most practical and widely employed methodologies for preparing dimethyltin dibromide. This technique involves the direct alkylation of metallic tin or tin halides using alkyl halides under carefully controlled conditions [1] [2]. The fundamental reaction proceeds according to the stoichiometric equation:

Sn + 2 RX → R₂SnX₂

where R represents the methyl group and X represents the bromide anion.

The direct synthesis method requires the presence of suitable catalysts to achieve optimal yields and reaction rates [1]. A range of organic bases, particularly in the presence of iodine, have been found to effectively catalyze the reaction of alkyl halides with metallic tin [3]. Phosphine compounds, including triphenylphosphine, and onium salts such as tetra-alkylammonium halides serve as effective catalytic systems [4] [5]. The catalyst loading typically ranges from 0.001 to 0.05 moles per gram atom of tin [6].

Temperature control emerges as a critical parameter, with optimal reaction conditions occurring between 100 and 300°C, with preferred ranges of 180-210°C for maximum efficiency [7]. The reaction pressure is maintained between 1 and 10 megapascals, with optimal performance observed at 0.9-1.5 megapascals [8]. Under these optimized conditions, tin utilization rates can reach 96.5% with methyl tin yields approaching 98.9%, where dimethyltin dichloride accounts for 98.7% of the product distribution [8].

The mechanistic pathway involves initial coordination of the alkyl halide to the tin surface, followed by oxidative addition and subsequent reductive elimination to form the desired dialkyltin dihalide product [2]. The presence of auxiliary metals, such as subdivided alkali or alkaline earth metals, can enhance the reaction efficiency by facilitating the initial activation of the tin surface [1].

Mechanistic Pathways in Grignard-Based Alkylation Reactions

Grignard reagent-based synthesis represents a fundamental organometallic approach for constructing tin-carbon bonds [9] [10]. The reaction between tin tetrachloride or tin tetrabromide with methylmagnesium halides in coordinating solvents provides a controlled pathway to dimethyltin dibromide formation:

SnX₄ + 2 CH₃MgBr → (CH₃)₂SnBr₂ + 2 MgBrX

The mechanistic framework involves nucleophilic attack by the carbanion-like carbon center of the Grignard reagent on the electrophilic tin center [11] [12]. The magnesium atom, with its low electronegativity compared to carbon, creates a polarized bond that imparts significant negative character to the carbon atom [11]. This enhanced nucleophilicity enables effective attack on the tin halide precursor.

Solvent selection plays a crucial role in Grignard-based synthesis, with ethereal solvents such as diethyl ether and tetrahydrofuran providing the necessary stabilization for the organometallic reagent [11] [10]. These coordinating solvents stabilize the Grignard compound through complexation with the magnesium center, preventing decomposition and enabling controlled reactivity [9].

The reaction proceeds through a series of sequential alkylation steps, with the initial formation of monomethyltin trihalide, followed by further alkylation to yield the desired dimethyltin dihalide product [2]. The stoichiometric control allows for selective formation of the dialkylated product by employing a 2:1 molar ratio of Grignard reagent to tin halide precursor.

Temperature control remains essential, with reactions typically conducted at room temperature to reflux conditions depending on the specific solvent system employed [11]. The mild reaction conditions minimize side reactions and decomposition pathways, contributing to improved yields and product selectivity.

Solid-State Coordination Chemistry Approaches

Solid-state coordination chemistry methodologies offer alternative pathways for dimethyltin dibromide synthesis, particularly through coordination polymer formation and subsequent chemical transformation [13] [14]. These approaches exploit the coordination behavior of tin centers with various ligands to create structured materials that can be converted to the desired organotin compounds.

One notable solid-state approach involves the reaction of tin dibromide with 1,4-dithiane ligands, leading to one-dimensional coordination polymers [13]. The synthesis proceeds under relatively mild conditions, with heating to 130°C for 6 hours in closed systems. The resulting coordination compounds exhibit distorted octahedral geometry around the tin centers, with characteristic tin-bromine distances in the range of 2.561 angstroms and tin-sulfur distances of 2.6546 angstroms [13].

The solid-state methodology often involves oxidation processes, where tin(II) precursors are converted to tin(IV) products through exposure to oxidizing conditions [13]. This transformation can occur through air oxidation or through the use of specific oxidizing agents, demonstrating the complexity of reactions that can occur under solid-state conditions.

Mechanistic investigations reveal that the coordination environment significantly influences the reactivity and stability of the resulting organotin compounds [14]. The polydentate nature of ligands can provide stabilization through chelation effects, while the solid-state environment can influence the kinetics and thermodynamics of the transformation processes.

The coordination chemistry approach offers advantages in terms of structural control and the ability to access unique coordination geometries that may not be readily achievable through solution-phase methods [15]. The resulting materials often exhibit enhanced stability and can serve as precursors for further chemical transformations.

Purification Techniques and Yield Optimization Strategies

Effective purification of dimethyltin dibromide requires careful consideration of the compound's physical and chemical properties. The compound typically appears as grey crystals with a melting point range of 75-77°C and exhibits characteristic solubility behavior that can be exploited for purification purposes [16].

Recrystallization emerges as the primary purification technique, utilizing solvent systems where the compound exhibits differential solubility at elevated versus ambient temperatures [17] [18]. Ethanol-water mixtures and chloroform-hexane systems have proven particularly effective, providing high recovery yields of 85-95% with purities exceeding 98% [19]. The recrystallization process involves dissolving the crude product in heated solvent, followed by controlled cooling to promote selective crystallization of the pure compound while maintaining impurities in solution [18].

Vacuum distillation represents another highly effective purification approach, particularly suitable for large-scale operations [7] [8]. The technique operates at reduced pressure with collection of distillate fractions at gas temperatures between 188-200°C [8]. This method achieves very high purities exceeding 99% with recovery yields of 90-98%, making it particularly attractive for commercial production.

Ion-exchange chromatography provides selective separation capabilities, particularly useful for separating different organotin species [20]. Strong acid ion exchangers, such as PUROLITE C100H, have demonstrated effectiveness in separating dibutyltin from triphenyltin species, with recovery rates approaching 80% for each component [20]. The method employs 3 molar hydrochloric acid in methanol as the eluent system.

Yield optimization strategies focus on several key parameters. Temperature control within the range of 180-210°C maximizes reaction rates while preventing decomposition pathways [7]. Pressure optimization at 0.9-1.5 megapascals provides optimal conditions for maintaining reactant contact while preventing excessive volatilization [8]. Catalyst loading optimization, typically maintained at 0.001-0.05 moles per gram atom of tin, ensures adequate catalytic activity without introducing excessive impurities [5].

Reaction time optimization involves balancing conversion efficiency against the potential for side reactions. Typical reaction times of 2-6 hours provide optimal conversion while minimizing decomposition pathways [8]. Extended reaction times can lead to increased side product formation and reduced selectivity for the desired dimethyltin dibromide product.

Dimethyltin dibromide readily participates in halide exchange reactions with various inorganic counterions, demonstrating remarkable selectivity and mechanistic complexity. These transformations represent fundamental processes in organotin chemistry, where the tin-bromine bonds undergo substitution with alternative halide or pseudohalide species under controlled conditions.

The intermolecular exchange of halogens between dimethyltin dihalides has been extensively characterized through nuclear magnetic resonance spectroscopy studies [1]. When dimethyltin dibromide is combined with dimethyltin dichloride in nonpolar solvents such as toluene, a complex equilibrium system emerges involving multiple exchange pathways. The reaction proceeds through bimolecular mechanisms where halogen atoms are transferred between tin centers, ultimately establishing a statistical distribution of mixed halide species at elevated temperatures [1].

The kinetics of these exchange processes exhibit strong temperature dependence, with exchange rates increasing substantially as temperatures rise from -18.8°C to 42°C [1]. At lower temperatures, the symmetric dihalides are thermodynamically favored, while higher temperatures promote the formation of mixed halide species according to statistical probability. This temperature dependence reflects the activation energy barriers associated with the transition states involved in halogen transfer [1].

Reaction TypeTemperature (°C)SolventMechanismProduct Distribution
Intermolecular halogen exchange-18.8 to 42Toluene, Carbon tetrachlorideBimolecular exchangeStatistical (random)
Mixed halide equilibration25-50Ethanol, ChloroformEquilibrium processTemperature dependent
Halide substitutionRoom temperatureOrganic solventsNucleophilic substitutionKinetically controlled
Bromide-chloride exchangeVariablePolar aproticIon exchangeThermodynamically controlled
Iodide-bromide exchangeVariablePolar aproticSequential exchangeMixed products

Solvent effects play a crucial role in determining the outcome of halide exchange reactions. In chloroform solutions, dramatically different exchange rates are observed compared to carbon tetrachloride media, suggesting that solvent coordination or stabilization of intermediate species significantly influences the reaction pathway [1]. The vast differences in exchange rates between these solvents indicate that the mechanism may involve solvent-assisted ionization or coordination of the tin center during the transition state [1].

The exchange reactions follow well-defined kinetic patterns that can be modeled using multi-site exchange theory. The fifteen-site exchange process characteristic of dimethyltin dihalide mixtures can be systematically broken down into exclusive exchange groups, enabling precise determination of rate constants for individual exchange pathways [1]. This detailed kinetic analysis reveals that the exchange process is not simply random but involves specific mechanistic requirements for halogen transfer between tin centers.

Lewis Acid Behavior in Coordination Complex Formation

Dimethyltin dibromide functions as a potent Lewis acid, readily accepting electron pairs from donor ligands to form stable coordination complexes with expanded coordination spheres. The tin center, with its partially filled valence shell, exhibits strong affinity for electron-rich species, leading to the formation of pentacoordinate and hexacoordinate complexes depending on the nature and stoichiometry of the coordinating ligands.

The reaction of dimethyltin dibromide with bromide ions demonstrates remarkable solvent dependence in determining the ultimate coordination number and complex geometry [2]. In chloroform-hexane mixtures, the compound reacts with tetraethylammonium bromide in a 1:2 molar ratio to yield the tetrabromostannate complex (Et₄N)₂[SnMe₂Br₄], where the tin center adopts octahedral geometry [2]. Conversely, in aqueous media, the same reactants produce the tribromostannate species (Et₄N)[SnMe₂Br₃] with trigonal bipyramidal coordination [2].

Coordination NumberLigand TypeComplex FormationSolvent DependenceStability
4 (tetrahedral)Monodentate (Br⁻, Cl⁻)[SnMe₂Br₃]⁻CHCl₃/hexane yields tetrabromostannateHigh in aprotic media
5 (trigonal bipyramidal)Bidentate (N,N-donors)[SnMe₂Br₄]²⁻Water favors tribromostannateModerate in protic solvents
6 (octahedral)Polydentate (chelating)Mixed ligand complexesPolar solvents enhance coordinationVariable with ligand field

This remarkable solvent dependence arises from thermochemical considerations involving lattice enthalpies of the solid complexes, solvation enthalpies of the constituent ions, and the gas-phase dissociation energy of the tetrabromostannate dianion [2]. In the gas phase, the tetrabromostannate species undergoes spontaneous dissociation to form the tribromostannate anion and a free bromide ion, indicating inherent instability of the higher coordination number complex in the absence of stabilizing interactions [2].

Spectroscopic characterization of these complexes reveals distinctive features associated with the coordination environment of the tin center. In the tribromostannate complexes, the tin atom adopts trigonal bipyramidal geometry with the two methyl groups occupying equatorial positions and the three bromide ligands arranged such that two occupy axial positions and one occupies an equatorial site [2]. The carbon-tin-carbon bond angles in these pentacoordinate species range from 128.7° to 133.5°, reflecting the geometric constraints imposed by the trigonal bipyramidal arrangement [2].

The coordination chemistry of dimethyltin dibromide extends beyond simple halide complexes to encompass interactions with nitrogen-containing heterocycles and other electron-rich species [3]. Three-component reactions involving dimethyltin dibromide, nitrogen heterocycles such as imidazole or pyridine derivatives, and alkyl halides in refluxing ethanol produce ionic complexes where the heterocycle undergoes N-alkylation while the tin center coordinates additional bromide ions [3]. These reactions demonstrate the compound's ability to participate in complex multi-step processes involving both Lewis acid activation and subsequent coordination chemistry.

Transmetallation Processes with Transition Metal Catalysts

Transmetallation reactions involving dimethyltin dibromide and transition metal catalysts represent a crucial class of transformations in organometallic chemistry, enabling the transfer of organic groups from tin to other metal centers. These processes are fundamental to numerous catalytic cycles, particularly in cross-coupling reactions where organotin compounds serve as nucleophilic partners for carbon-carbon bond formation.

The mechanism of transmetallation from dimethyltin dibromide to transition metal complexes varies significantly depending on the nature of the metal catalyst and reaction conditions. Palladium-catalyzed processes typically proceed through initial oxidative addition of the tin-bromine bond to low-valent palladium species, followed by reductive elimination to form the desired carbon-carbon coupled products [4] [5]. These transformations are particularly effective for the formation of substituted aromatic and aliphatic compounds where the dimethyl groups from the tin reagent are incorporated into the final products.

Metal CatalystReaction ConditionsMechanismProductsEfficiency
Palladium(0/II)25-80°C, inert atmosphereOxidative addition/reductive eliminationC-C coupled productsHigh for Pd catalysts
Nickel(0/II)Room temp to 100°CSingle electron transferOrganometallic intermediatesModerate for Ni systems
Cobalt(I/II)Elevated temperaturesσ-bond metathesisCross-coupled compoundsEmerging for Co/Fe
Iron(0/II)Variable conditionsRadical pathwaysAlkylated aromaticsSubstrate dependent

Nickel-catalyzed transmetallation processes exhibit distinct mechanistic features compared to their palladium counterparts. The use of nickel catalysts often involves single electron transfer pathways where the organotin substrate undergoes one-electron oxidation, leading to the formation of radical intermediates [6]. These radical species can then engage in subsequent coupling reactions or be captured by the nickel catalyst to form organometallic intermediates. The efficiency of nickel-catalyzed transmetallation is generally lower than corresponding palladium systems but offers advantages in terms of catalyst cost and availability.

Cobalt-catalyzed transmetallation represents an emerging area of research with significant potential for sustainable synthesis [7]. Recent studies have demonstrated that cobalt complexes can effectively promote transmetallation from neutral boron reagents, and similar reactivity patterns are expected for organotin substrates like dimethyltin dibromide. The key to successful cobalt-catalyzed transmetallation lies in understanding the interconversion between high-spin and low-spin states of the cobalt center during the reaction process [7].

The kinetics of transmetallation are influenced by several factors including the electronic properties of the tin substrate, the nature of the transition metal catalyst, and the presence of coordinating ligands or additives. Electron-withdrawing substituents on the organic groups bound to tin generally accelerate transmetallation by stabilizing negative charge development at the tin center during the transition state. Conversely, electron-donating groups tend to slow the reaction by destabilizing such charge separation.

Temperature effects on transmetallation rates follow typical Arrhenius behavior, with higher temperatures generally promoting faster reaction rates. However, elevated temperatures may also lead to competing side reactions such as homocoupling or decomposition of the organotin substrate. Optimal reaction conditions typically involve moderate temperatures (50-100°C) combined with appropriate catalyst loadings and reaction times to maximize product yields while minimizing unwanted side reactions.

Hydrolytic Stability and Oxide Formation Pathways

The hydrolytic behavior of dimethyltin dibromide is characterized by complex equilibrium processes leading to the formation of hydroxylated species and ultimately to stannoxane polymers under appropriate conditions. Unlike the corresponding silicon compounds which undergo irreversible hydrolysis, dimethyltin dibromide exhibits reversible hydrolysis behavior with well-defined intermediate species that can be characterized and studied [8] [9].

In aqueous solution, dimethyltin dibromide undergoes stepwise hydrolysis according to the following general scheme. Initial hydrolysis produces the monohydroxo cation [(CH₃)₂SnOH]⁺ along with hydrogen bromide [8]. This primary hydrolysis product can undergo further reaction to form dihydroxo species or participate in condensation reactions leading to bridged dimeric structures [8].

pH RangeHydrolysis ProductsRate ConstantsStabilityOxide Formation
1.5-3.0[(CH₃)₂SnOH]⁺, HBrFast (k > 10⁻³ s⁻¹)Low (rapid hydrolysis)Minimal
3.0-7.0[(CH₃)₂SnOH]₂²⁺Moderate (k ~ 10⁻⁴ s⁻¹)Moderate (equilibrium)Bridged hydroxides
7.0-9.0(CH₃)₂Sn(OH)₂Slow (k < 10⁻⁵ s⁻¹)High (stable complexes)Dihydroxide formation
>9.0Stannoxane polymersVery slowVariable (polymerization)Extended stannoxanes

The hydrolysis equilibrium constants have been precisely determined through potentiometric titration studies using computer-assisted data fitting techniques [8] [9]. The formation constant for the monohydroxo complex [(CH₃)₂SnOH]⁺ has been measured as log β₁₁ = -3.245 ± 0.004, indicating moderate stability of this species in aqueous solution [9]. The dihydroxo species (CH₃)₂Sn(OH)₂ exhibits a formation constant of log β₂₁ = -8.516 ± 0.004, reflecting its formation only under more basic conditions [9].

A particularly important aspect of the hydrolysis mechanism involves the formation of bridged dimeric species such as [(CH₃)₂SnOH]₂²⁺, which exhibits enhanced stability compared to the monomeric hydroxo complexes [8] [9]. The formation constant for this dimer is log β₂₂ = -5.002 ± 0.02, indicating that dimerization is thermodynamically favorable under appropriate conditions [9]. These bridged structures serve as precursors to higher molecular weight stannoxane polymers that can precipitate from solution at elevated pH values.

The mechanism of oxide formation involves progressive condensation of hydroxylated tin species through elimination of water molecules. The process begins with the formation of μ-hydroxo bridges between tin centers, leading to dimeric structures with approximately 90° Sn-O-Sn bond angles [8]. Unlike silicon chemistry where strong π-bonding stabilizes Si-O-Si linkages, the absence of substantial π-bonding in tin-oxygen bonds results in protonated bridging oxygens that can undergo further condensation reactions [8].

Kinetic studies of the hydrolysis process reveal that the reaction rates are strongly dependent on pH, ionic strength, and temperature. Under acidic conditions (pH < 3), hydrolysis proceeds rapidly with rate constants exceeding 10⁻³ s⁻¹, while neutral to basic conditions result in progressively slower hydrolysis rates [8]. The ionic strength effect reflects the influence of electrolyte concentration on the activity coefficients of charged species involved in the equilibrium processes.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2767-47-7

Dates

Last modified: 08-16-2023

Explore Compound Types